molecular formula C11H14OS B7871698 4-(Cyclopentylsulfanyl)phenol

4-(Cyclopentylsulfanyl)phenol

Cat. No.: B7871698
M. Wt: 194.30 g/mol
InChI Key: OWCKMTKXPPCMAA-UHFFFAOYSA-N
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Description

4-(Cyclopentylsulfanyl)phenol is an organic compound characterized by a phenol group substituted with a cyclopentylsulfanyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentylsulfanyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a cyclopentylthiol. This reaction typically requires a strong base, such as sodium hydroxide, and is conducted under reflux conditions to ensure complete substitution.

Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent. This method is mild, green, and highly efficient, providing good to excellent yields without the need for chromatographic purification .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, utilizing automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentylsulfanyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form cyclopentylsulfanylcyclohexanol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, can occur at the ortho and para positions relative to the phenol group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (Cl₂, Br₂), nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Cyclopentylsulfanylcyclohexanol.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

4-(Cyclopentylsulfanyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Cyclopentylsulfanyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can donate hydrogen atoms or electrons, exhibiting antioxidant properties. The compound can also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.

    4-(Cyclohexylsulfanyl)phenol: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    4-(Methylsulfanyl)phenol: Contains a methylsulfanyl group instead of a cyclopentylsulfanyl group.

Uniqueness

4-(Cyclopentylsulfanyl)phenol is unique due to the presence of the cyclopentylsulfanyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-cyclopentylsulfanylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10,12H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCKMTKXPPCMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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